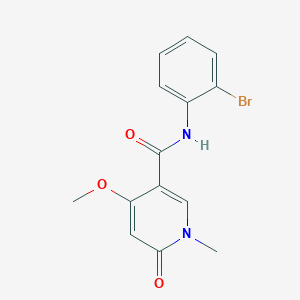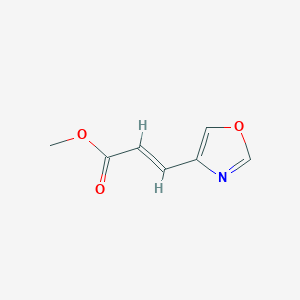
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate and related compounds have been explored extensively in synthetic organic chemistry for their unique reactivity and potential in generating complex molecular architectures. For example, research by Gimalova et al. (2013) highlights the synthesis of various compounds starting from l-tartaric acid, leading to the formation of unusual recyclization products. This demonstrates the compound's utility in synthesizing novel molecular structures, potentially useful in further chemical synthesis and applications in material science (Gimalova et al., 2013).
Molecular Docking and Antimicrobial Studies
Additionally, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine units, demonstrating significant antimicrobial activity. This suggests the potential use of this compound derivatives in developing new antimicrobial agents (Katariya et al., 2021).
Fluorescence and Spectral Studies
The compound and its derivatives have also been of interest in fluorescence and spectral studies. Baskar and Subramanian (2011) worked on biphenyl-based acrylate and methacrylate derivatives, analyzing their solubility, color, absorbance, and fluorescence properties in various solvents. Although not directly related to this compound, this research underscores the broader interest in similar compounds for applications in material science, particularly in fluorescence-based technologies (Baskar & Subramanian, 2011).
Drug Development Potential
The exploration of this compound derivatives extends into drug development, where their structural features are leveraged in designing new therapeutic agents. Research efforts like those by Sert et al. (2020), involving DFT/B3LYP and molecular docking analyses, signify the compound's potential in drug discovery processes, especially for targeting specific protein interactions involved in cancer treatment (Sert et al., 2020).
Properties
IUPAC Name |
methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFEFUCSQSHLO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2499435.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)
![n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)
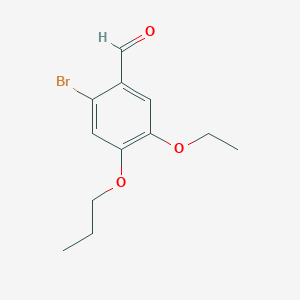
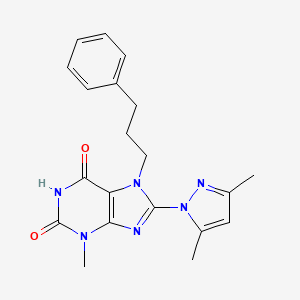
![Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2499444.png)
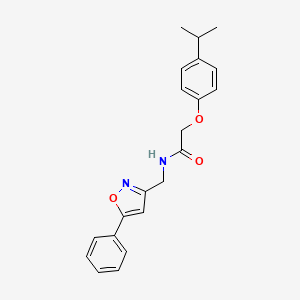
![3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)
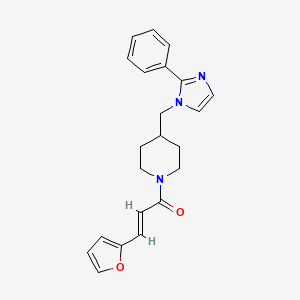
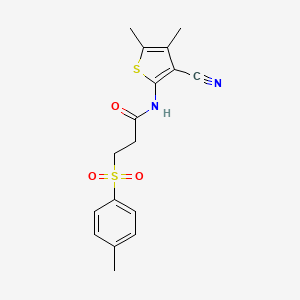
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)
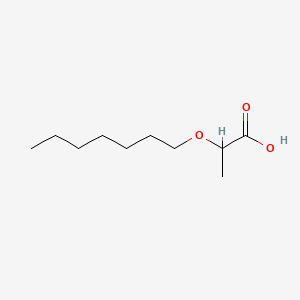
![N-[2-(1H-indol-3-yl)ethyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide](/img/structure/B2499455.png)
